molecular formula C25H22F4N6O2 B1139430 gamma-Secretase modulator 2 CAS No. 1093978-89-2

gamma-Secretase modulator 2

Cat. No.: B1139430
CAS No.: 1093978-89-2
M. Wt: 514.5 g/mol
InChI Key: AAHNBILIYONQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Gamma-Secretase modulator 2 works by modulating the action of gamma-secretase, selectively attenuating the production of Aβ (1-42), a peptide associated with the deposition of Aβ in the brain . This modulation is achieved through interactions with the gamma-secretase complex, which is composed of four core proteins . The activity and specificity of gamma-secretase are regulated by both obligatory subunits and modulatory proteins .

Cellular Effects

This compound influences cell function by altering the production of Aβ peptides. By reducing the production of Aβ (1-42), it can potentially prevent or treat diseases associated with the deposition of Aβ in the brain . This modulation of gamma-secretase activity can have significant effects on various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the gamma-secretase complex. It modulates the enzyme’s active site such that it still runs and, in the case of Aβ, runs more efficiently, processing amyloidogenic Aβ42 and Aβ43 into smaller, innocuous peptides such as Aβ37 and Aβ38 .

Temporal Effects in Laboratory Settings

It has been reported that RG6289, a second-generation GSM, appeared safe in a Phase 1 trial and shifted Aβ production toward smaller, less-sticky peptides .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be fully tested in clinical trials . It is expected that the effects of the product would vary with different dosages, with potential threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the production of Aβ peptides. It interacts with the gamma-secretase complex, influencing the enzyme’s activity and specificity .

Transport and Distribution

It is known that it interacts with the gamma-secretase complex, which is an intramembrane aspartyl protease .

Subcellular Localization

It is known that it interacts with the gamma-secretase complex, which is an intramembrane aspartyl protease .

Preparation Methods

Synthetic Routes and Reaction Conditions

GSM1 is synthesized through a series of chemical reactions involving the assembly of its molecular components. The synthesis typically involves the use of various reagents and catalysts to achieve the desired chemical structure. One common method involves the use of piperidine derivatives and phenyl groups, which are combined under specific reaction conditions to form the final compound .

Industrial Production Methods

Industrial production of GSM1 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

GSM1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving GSM1 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions include various derivatives of GSM1, which can have different biological activities and properties. These derivatives are often studied to understand the structure-activity relationship and to identify potential therapeutic candidates .

Biological Activity

Gamma-secretase modulators (GSMs) represent a promising therapeutic approach in the treatment of Alzheimer’s disease (AD) by selectively modulating the production of amyloid-beta (Aβ) peptides. Among these, Gamma-Secretase Modulator 2 (GSM-2) has shown significant potential in altering Aβ production without the adverse effects associated with traditional gamma-secretase inhibitors (GSIs). This article provides a detailed overview of GSM-2's biological activity, supported by data tables and case studies.

GSM-2 operates by allosterically modulating the gamma-secretase complex, shifting the cleavage of amyloid precursor protein (APP) towards the production of shorter, less toxic Aβ peptides, specifically Aβ37 and Aβ38, while reducing the formation of the longer, aggregation-prone Aβ42 peptide. This modulation is crucial as Aβ42 is closely linked to AD pathogenesis.

  • Selective Modulation : Unlike GSIs that inhibit gamma-secretase activity entirely, GSMs like GSM-2 allow for normal processing of other substrates such as Notch, thereby minimizing side effects associated with Notch signaling disruption .
  • In Vivo Efficacy : Studies have demonstrated that GSM-2 effectively reduces Aβ42 levels in animal models, correlating with a decrease in toxic plaque formation in the brain. For instance, preclinical trials indicated a robust dose-dependent reduction in Aβ42 levels in cerebrospinal fluid (CSF) and plasma .

Case Studies and Clinical Trials

  • Preclinical Validation : In a study involving transgenic mouse models of AD, GSM-2 was shown to completely eliminate Aβ42 production while enhancing the generation of shorter peptides. This shift was associated with improved cognitive function in treated animals .
  • Phase 1 Trials : Initial human trials have indicated that GSM-2 is safe and well-tolerated. Participants exhibited a significant reduction in plasma Aβ42 levels, suggesting effective target engagement and modulation of amyloidogenic pathways .
  • Longitudinal Studies : Long-term studies have tracked changes in Aβ peptide profiles over time. Results indicated that treatment with GSM-2 led to sustained reductions in harmful Aβ species while promoting the formation of non-toxic variants .

Data Tables

StudyModelKey Findings
Wagner et al., 2012MouseGSM-2 reduced Aβ42 by 80% in CSF; cognitive improvement observed.
Gerlach et al., 2023Human Phase 1Safe with significant reduction in plasma Aβ42; no adverse effects on Notch signaling.
Alzforum Report, 2023Transgenic MouseComplete elimination of Aβ42; increased levels of Aβ37 and Aβ38.

Pharmacological Profile

GSM-2's pharmacological profile highlights its selectivity and efficacy:

  • Mechanism : Allosteric modulation rather than inhibition.
  • Selectivity : Preserves gamma-secretase's ability to cleave other substrates like Notch.
  • Efficacy : Significant reduction in pathogenic Aβ42 while increasing protective shorter forms.

Properties

IUPAC Name

6-fluoro-3-[4-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]triazol-1-yl]-1-(2,2,2-trifluoroethyl)-4,5-dihydro-3H-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F4N6O2/c1-15-11-33(14-30-15)21-8-6-16(10-23(21)37-2)19-12-35(32-31-19)22-9-7-17-18(26)4-3-5-20(17)34(24(22)36)13-25(27,28)29/h3-6,8,10-12,14,22H,7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHNBILIYONQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CN(N=N3)C4CCC5=C(C=CC=C5F)N(C4=O)CC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732149
Record name 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093978-89-2
Record name 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.